molecular formula C20H25NO2S B12536186 (2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine CAS No. 668470-67-5

(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine

Cat. No.: B12536186
CAS No.: 668470-67-5
M. Wt: 343.5 g/mol
InChI Key: AHSXCJDSPAMLCP-ICSRJNTNSA-N
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Description

(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a sulfanyl group linked to a 2-[(propan-2-yl)oxy]phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

    Linking the 2-[(propan-2-yl)oxy]phenyl Moiety: This step involves the reaction of 2-[(propan-2-yl)oxy]phenyl bromide with the intermediate compound obtained from the previous steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenyl group or the morpholine ring, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenyl derivatives and morpholine ring derivatives.

    Substitution: Various substituted phenyl and sulfanyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine involves its interaction with specific molecular targets. The phenyl and sulfanyl groups may interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    (2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

668470-67-5

Molecular Formula

C20H25NO2S

Molecular Weight

343.5 g/mol

IUPAC Name

(2S)-2-[(S)-phenyl-(2-propan-2-yloxyphenyl)sulfanylmethyl]morpholine

InChI

InChI=1S/C20H25NO2S/c1-15(2)23-17-10-6-7-11-19(17)24-20(16-8-4-3-5-9-16)18-14-21-12-13-22-18/h3-11,15,18,20-21H,12-14H2,1-2H3/t18-,20-/m0/s1

InChI Key

AHSXCJDSPAMLCP-ICSRJNTNSA-N

Isomeric SMILES

CC(C)OC1=CC=CC=C1S[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3

Canonical SMILES

CC(C)OC1=CC=CC=C1SC(C2CNCCO2)C3=CC=CC=C3

Origin of Product

United States

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